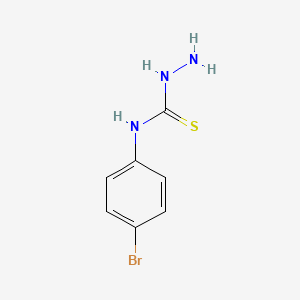

N-(4-溴苯基)肼基氨基硫代酰胺

描述

"N-(4-Bromophenyl)hydrazinecarbothioamide" is a compound that belongs to the class of hydrazinecarbothioamides, which have been studied for various biological activities and interactions with enzymes such as tyrosinase, as well as for their potential in creating fluorescent probes and in materials science. These compounds are synthesized through reactions involving phenylhydrazine and isothiocyanates, among other methods (Sousa-Pereira et al., 2018).

Synthesis Analysis

The synthesis of N-aryl-2-phenyl-hydrazinecarbothioamides, including derivatives similar to "N-(4-Bromophenyl)hydrazinecarbothioamide," involves the reaction of phenylhydrazine with isothiocyanates. Techniques such as stirring at room temperature, microwave irradiation, and mechanochemical grinding have been employed, with quantitative yields reported for the latter technique (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides has been elucidated through techniques such as NMR, X-ray diffraction, and molecular docking studies. These analyses reveal detailed insights into the molecular interactions, conformation, and binding properties with biological targets (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides undergo various chemical reactions, leading to the formation of heterocyclic rings, and exhibit interactions with enzymes such as tyrosinase. Their reactivity can be tailored to target specific biological functions, making them versatile scaffolds in medicinal chemistry (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often investigated through crystallography and spectroscopic methods to understand their stability and reactivity under different conditions (Lalvani et al., 2021).

Chemical Properties Analysis

The chemical properties of "N-(4-Bromophenyl)hydrazinecarbothioamide" and related compounds, such as their reactivity with different chemical reagents, ability to form complexes with metals, and their potential as catalysts or inhibitors, have been a subject of research. These studies aim to explore the potential applications of these compounds in chemistry and biology (Tarai & Baruah, 2018).

科学研究应用

抗惊厥应用

N-(4-溴苯基)肼基氨基硫代酰胺及其衍生物因其潜在的抗惊厥活性而受到探索。例如,Tripathi等人(2012)和Nevagi等人(2014)的研究表明,N-(4-溴苯基)肼基氨基硫代酰胺的某些衍生物在各种癫痫模型(如MES、scMET和6 Hz模型)中表现出显着的抗惊厥特性,神经毒性最小。这些研究还强调了该化合物与与癫痫相关的分子靶标(如谷氨酸和GABA受体)有希望的结合特性(Tripathi等人,2012); (Nevagi等人,2014)。

抗氧化活性

Bărbuceanu等人(2014)对肼基氨基硫代酰胺(包括N-(4-溴苯基)肼基氨基硫代酰胺的衍生物)的研究表明具有优异的抗氧化活性。该研究利用DPPH法评估了这些化合物的抗氧化性能(Bărbuceanu等人,2014)。

DNA结合和抗菌性能

Farghaly等人(2020)探索了该化合物对DNA结合和抗菌性能的潜力。他们的研究表明,某些衍生物可以与SS-DNA相互作用,并对各种微生物和癌细胞表现出抗菌和抗癌活性(Farghaly等人,2020)。

荧光成像和环境应用

Zhu等人(2019)研究了一种用于检测肼的比率荧光探针,利用具有4-溴丁酰基的衍生物。该研究强调了该化合物在生物样品中低细胞毒性和适合荧光成像(Zhu等人,2019)。

缓蚀

Ebenso等人(2010)研究了包括N-(4-溴苯基)肼基氨基硫代酰胺衍生物在内的硫代氨基脲作为酸性溶液中低碳钢的缓蚀剂的效率。该研究表明这些化合物在防腐应用中的潜力(Ebenso等人,2010)。

作用机制

Target of Action

N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-(4-Bromophenyl)-3-thiosemicarbazide, is recognized for its diverse biological activities . The compound’s primary targets are the enzymes PI3K, AKT1, and mTOR . These enzymes play a crucial role in cell survival, growth, and proliferation .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the PI3K/Akt/mTOR signaling pathway, leading to changes in cell survival and growth .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting this pathway, the compound can induce apoptosis (cell death) and cause cell cycle arrest .

Pharmacokinetics

The druggability of the newly synthesized thiosemicarbazide derivatives, which include this compound, has been assessed, demonstrating optimal physicochemical properties . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The compound exhibits potent antioxidant, anticancer, and antimicrobial activities . It has shown significant effects in inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines . Furthermore, it has demonstrated significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

属性

IUPAC Name |

1-amino-3-(4-bromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKSCWQUPJXVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181056 | |

| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2646-31-3 | |

| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Bromophenyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2646-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)

![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)

![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1225312.png)

![4-[5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]morpholine](/img/structure/B1225319.png)

![3-(2,6-dichlorophenyl)-N-[imino(1-pyrrolidinyl)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1225320.png)

![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)